molecular formula C5H10N2O7P2 B000463 Zoledronic acid CAS No. 118072-93-8

Zoledronic acid

Cat. No.: B000463
CAS No.: 118072-93-8
M. Wt: 272.09 g/mol
InChI Key: XRASPMIURGNCCH-UHFFFAOYSA-N
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Description

Zoledronic acid is an imidazole compound having a 2,2-bis(phosphono)-2-hydroxyethane-1-yl substituent at the 1-position. It has a role as a bone density conservation agent. It is a member of imidazoles and a 1,1-bis(phosphonic acid).
This compound, or CGP 42'446, is a third generation, nitrogen containing bisphosphonate similar to [ibandronic acid], [minodronic acid], and [risedronic acid]. This compound is used to treat and prevent multiple forms of osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone. This compound was first described in the literature in 1994. this compound was granted FDA approval on 20 August 2001.
This compound anhydrous is a Bisphosphonate.
This compound is a synthetic imidazole bisphosphonate analog of pyrophosphate with anti-bone-resorption activity. A third-generation bisphosphonate, this compound binds to hydroxyapatite crystals in the bone matrix, slowing their dissolution and inhibiting the formation and aggregation of these crystals. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids, donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which are important in the process of osteoclast turnover. Decreased bone turnover and stabilization of the bone matrix contribute to the analgesic effect of this compound with respect to painful osteoblastic lesions. The agent also reduces serum calcium concentrations associated with hypercalcemia.
This compound Anhydrous is anhydrous form of a synthetic imidazole third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
Zoledronate (this compound, marketed by Novartis under the trade names Zometa and Reclast) is a bisphosphonate. Zometa is used to prevent skeletal fractures in patients with cancers such as multiple myeloma and prostate cancer. It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases. An annual dose of Zoledronate may also prevent recurring fractures in patients with a previous hip fracture. Zoledronate is a single 5 mg infusion for the treatment of Paget's disease of bone. In 2007, the FDA also approved Reclast for the treatment of postmenopausal osteoporosis.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA;  OSTEITIS DEFORMANS;  and OSTEOPOROSIS.

Mechanism of Action

Target of Action

Zoledronic acid, a third-generation bisphosphonate, primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting osteoclast-mediated bone resorption, this compound plays a crucial role in the management of various bone diseases .

Mode of Action

This compound works by binding to the bone matrix, where it is selectively taken up by osteoclasts . The principal pharmacologic action of this compound is the inhibition of bone resorption . It achieves this by suppressing the activity of osteoclasts and inducing their apoptosis . This interaction leads to a decrease in bone turnover and stabilization of the bone matrix, which in turn reduces the risk of skeletal-related events .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the differentiation of osteoclasts by suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway and the non-canonical Wnt/Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway . It also prevents macrophage differentiation into osteoclasts . Furthermore, this compound induces apoptosis of osteoclasts through inhibiting the farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway and activating the reactive oxygen species (ROS)-induced pathway .

Pharmacokinetics

This compound exhibits multiphasic plasma disposition, with half-lives of 0.2 and 1.4 hours representing an early, rapid decline of concentrations from the end-of-infusion Cmax to < 1% of Cmax at 24 hours post-dose . The elimination half-life is approximately 146 hours . It is excreted partially by the kidneys . There is no evidence of this compound accumulation in the plasma with repeated once-monthly 4mg intravenous infusions .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of osteoclast activity, reduction of bone turnover, and induction of osteoclast apoptosis . It also inhibits cancer cell proliferation, viability, motility, invasion, and angiogenesis; induces cancer cell apoptosis; reverts chemoresistance and stimulates immune response; and acts in synergy with other anti-cancer drugs .

Action Environment

The action of this compound is influenced by the bone microenvironment. Its high affinity for hydroxyapatite crystals in bone allows it to concentrate on the bone surface at the interface with active osteoclasts . This selective uptake and the subsequent actions of this compound are influenced by the bone remodeling cycle and the presence of disease conditions such as osteoporosis, malignancy-associated hypercalcemia, multiple myeloma, and bone metastases .

Biochemical Analysis

Biochemical Properties

Zoledronic acid is a potent inhibitor of bone resorption, acting primarily on osteoclasts or osteoclast precursors . It inhibits the mevalonate pathway, a key process in the prenylation and function of small GTPase signaling proteins essential for osteoclast function . This inhibition of the mevalonate pathway leads to the prevention of osteoclast activity, thereby reducing bone resorption and turnover .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits osteoclast-mediated bone resorption, which is a key factor in the progression of osteoporosis and other bone diseases . In cancer cells, this compound can inhibit proliferation, viability, motility, invasion, and angiogenesis, induce apoptosis, revert chemoresistance, and stimulate immune response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting osteoclast function and leading to decreased bone resorption . Additionally, this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it can lead to a significant reduction in bone turnover over time, with effects seen even after treatment cessation . It also has a long half-life, with a reported elimination half-life of 146 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For instance, in a study on a rabbit model of chronic kidney disease, this compound demonstrated dose-dependent inhibition of bone resorption . In another study, a dose of 100 μg/kg of this compound was found to inhibit the growth of human small-cell lung cancer cell–derived tumors in nude mice .

Metabolic Pathways

This compound is involved in the mevalonate pathway, where it inhibits the enzyme FPPS . This prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification and function of small GTPases .

Transport and Distribution

This compound is primarily eliminated through renal excretion, with 39 ± 16% of the drug excreted unchanged in the urine . It has a high affinity for bone tissue, where it is taken up by osteoclasts and stored, allowing for sustained release and long-term effects .

Subcellular Localization

This compound primarily localizes to the bone matrix, where it is taken up by osteoclasts . Within these cells, it inhibits the function of small GTPase proteins by preventing their prenylation, a process that normally allows these proteins to anchor to the cell membrane .

Properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRASPMIURGNCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042668
Record name Zoledronate
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Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Zoledronate
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Solubility

Sparingly soluble, 3.27e+00 g/L
Record name Zoledronic acid
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Record name Zoledronate
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Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Etidronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as zoledronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. zoledronate also activated caspases which further contribute to apoptosis.
Record name Zoledronic acid
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CAS No.

118072-93-8
Record name Zoledronic acid
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Record name Zoledronate
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Record name [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure
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Record name ZOLEDRONIC ACID ANHYDROUS
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Record name Zoledronate
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Synthesis routes and methods I

Procedure details

0.27 g (1 mM) zoledronic acid and 0.6 gm (5 mM) monobasic sodium phosphate (anhydrous) were dissolved in 10 mL water. 1.5 g calcium chloride dihydrate was dissolved in 5 mL water. The zoledronate-phosphate solution and calcium chloride solution were mixed at room temperature. 0.05 g calcium chloride dihydrate and 0.3 g sodium chloride were added to 20 mL water. Sodium hydroxide and zoledronate-calcium-phosphate solution were simultaneously added to keep the pH at 7.00 at room temperature until all the zoledronate-phosphate solution was added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 120° C. 1.15 g of calcium complex salt of zoledronate with phosphate was thus obtained in a molecular ratio of 1:5.
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0.05 g
Type
reactant
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0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
zoledronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

533.1 mg of zoledronic acid monohydrate (equivalent to 500 mg of zoledronic acid) and 480.0 g of mannitol are added to 7520 g of water for injection and stirred until a clear solution with a total weight of 8000 g is obtained. Each 800 g of this solution (equivalent to 50 mg of zoledronic acid) are titrated with
Quantity
533.1 mg
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
7520 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
800 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The suspension of (1-imidazoyl)ethanoic acid (10.0 g) and phosphorous acid (19.5 g) in diphenyl ether (50 ml) was heated up to 70° C. for 1 hour. Phosphorous trichloride (20 ml) was slowly added to reaction mass at 70° C. temperature and maintained reaction temperature for another 6 hours. Reaction mass was cooled to 25° C. followed by addition of water (150 ml) and toluene (30 ml). Reaction mixture was again heated to 70° C. and charged charcoal in hazy biphasic solution, stirred, filtered through Hyflo bed, washed the bed with hot water (30 ml). Layers was separated from filtrate, aqueous layer was washed with toluene (20 ml) and combined organic layer was then back extracted with water (20 ml) and mixed with main aqueous layer. The water (140 ml) was distilled out from combined aqueous layer at atmospheric pressure in 2 hours and then refluxed the concentrated mass for 13 hours. Reaction mass was cooled to 25° C. followed by addition of methanol (50 ml) in 1 hours. The reaction mixture was stirred and again cooled to 0° C. followed filtration. The filtrate was washed with chilled 1:2 mixture (30 ml) of water and methanol and dried at 60° C. to get Zoledronic Acid.
Name
(1-imidazoyl)ethanoic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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